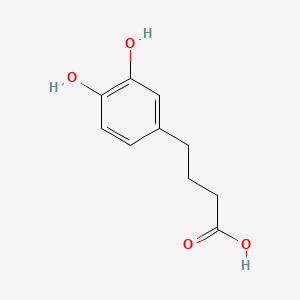

4-(3,4-Dihydroxyphenyl)butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(3,4-Dihydroxyphenyl)butanoic acid is a phenolic compound characterized by the presence of two hydroxyl groups attached to a benzene ring and a butanoic acid side chain. This compound is known for its antioxidant properties and is found in various natural sources, including certain plants and fruits.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dihydroxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 3,4-dihydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. Another method includes the use of 3,4-dihydroxyphenylacetic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and hydrolysis to form this compound .

Industrial Production Methods: Industrial production of this compound often involves biotransformation processes using microbial cultures. For instance, the use of whole cell cultures of Arthrobacter protophormiae has been reported to convert 4-hydroxyphenylacetic acid to this compound with a yield of 52% .

Análisis De Reacciones Químicas

Types of Reactions: 4-(3,4-Dihydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of 4-(3,4-Dihydroxyphenyl)butanol.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

4-(3,4-Dihydroxyphenyl)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties

Mecanismo De Acción

The mechanism of action of 4-(3,4-Dihydroxyphenyl)butanoic acid involves its antioxidant activity, where it scavenges free radicals and reduces oxidative stress. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways. It also modulates signaling pathways related to inflammation and cell survival .

Comparación Con Compuestos Similares

3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar antioxidant properties.

4-Hydroxyphenylacetic acid: A precursor in the synthesis of 4-(3,4-Dihydroxyphenyl)butanoic acid.

Uniqueness: this compound is unique due to its butanoic acid side chain, which imparts distinct chemical and biological properties compared to other phenolic compounds. This structural feature enhances its solubility and bioavailability, making it a valuable compound in various applications .

Actividad Biológica

4-(3,4-Dihydroxyphenyl)butanoic acid, also known as Dihydroxyphenylbutanoic acid , is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H12O4

- Molecular Weight : 196.20 g/mol

- CAS Number : 70217-89-9

The compound features a butanoic acid backbone with two hydroxyl groups on the phenyl ring, which significantly influences its biological activity.

This compound exhibits various mechanisms through which it exerts its biological effects:

- Antioxidant Activity : The presence of hydroxyl groups enhances its ability to scavenge free radicals, thus protecting cells from oxidative stress. Studies indicate that compounds with similar structures show improved antioxidant properties compared to standard antioxidants like Trolox .

- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory pathways, potentially reducing the expression of pro-inflammatory cytokines .

- Enzyme Inhibition : It has been suggested that this compound may inhibit specific enzymes involved in metabolic pathways, affecting lipid metabolism and energy homeostasis.

Antioxidant Properties

The antioxidant capacity of this compound has been demonstrated in several studies:

- Radical Scavenging : In vitro assays have shown that this compound can effectively scavenge various free radicals, indicating its potential as a protective agent against oxidative damage .

- Cellular Protection : In cellular models, it has been found to protect against oxidative stress induced by reactive oxygen species (ROS), enhancing cell viability under stress conditions .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are noteworthy:

- Cytokine Modulation : Studies indicate that this compound can downregulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting a role in managing chronic inflammation .

- Potential Therapeutic Applications : Given its ability to modulate inflammatory responses, it may have therapeutic implications for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cardioprotection in Doxorubicin Therapy : A study synthesized derivatives of this compound and assessed their cardioprotective effects during doxorubicin treatment. Results indicated significant protection against doxorubicin-induced cardiotoxicity due to enhanced antioxidant activity .

- Metabolism and Excretion Studies : Research on metabolic pathways revealed that when administered in animal models, this compound is metabolized into various conjugates, which may influence its bioavailability and efficacy .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-(3,4-dihydroxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMIBYIGJIUJRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.